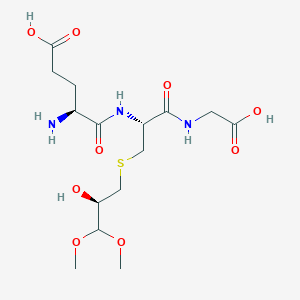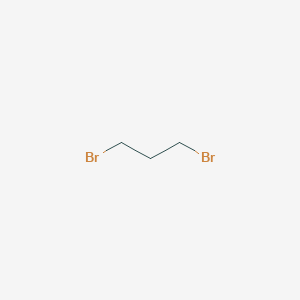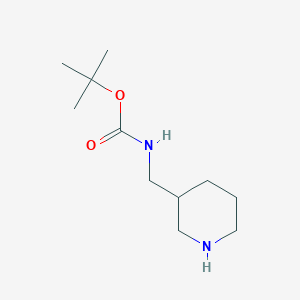
Glutathiolactaldehyde dimethylacetal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glutathiolactaldehyde dimethylacetal (GSH-LA-DMAC) is a novel compound that has gained significant attention in scientific research. It is a derivative of glutathione, a tripeptide composed of cysteine, glycine, and glutamate, which is a crucial antioxidant in the body. GSH-LA-DMAC has been shown to have potent antioxidant and anti-inflammatory properties, making it a promising candidate for various applications in the biomedical field.
Mécanisme D'action
Glutathiolactaldehyde dimethylacetal exerts its antioxidant and anti-inflammatory effects by increasing the levels of intracellular glutathione and activating various antioxidant enzymes. It also has the ability to scavenge free radicals and reduce oxidative stress, which can lead to cell damage and inflammation.
Effets Biochimiques Et Physiologiques
Glutathiolactaldehyde dimethylacetal has been shown to have a wide range of biochemical and physiological effects. It can reduce oxidative stress and inflammation, improve immune function, protect against DNA damage, and enhance cellular metabolism. Moreover, it has been shown to have a protective effect on the cardiovascular system, reducing the risk of heart disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Glutathiolactaldehyde dimethylacetal is its potent antioxidant and anti-inflammatory properties, making it a valuable tool for studying oxidative stress and inflammation in cells and tissues. However, its synthesis can be challenging, and it may not be readily available for use in all laboratories.
Orientations Futures
There are several future directions for research on Glutathiolactaldehyde dimethylacetal. One potential application is in the development of new therapies for various diseases, including cancer, neurodegenerative diseases, and cardiovascular disease. Additionally, further research is needed to understand the optimal dosing and administration of Glutathiolactaldehyde dimethylacetal for various applications. Furthermore, studies are needed to investigate the potential side effects and safety of Glutathiolactaldehyde dimethylacetal in humans.
In conclusion, Glutathiolactaldehyde dimethylacetal is a promising compound with potent antioxidant and anti-inflammatory properties. It has the potential to be used in various scientific fields, including the development of new therapies for various diseases. Further research is needed to fully understand its mechanisms of action and potential applications.
Méthodes De Synthèse
Glutathiolactaldehyde dimethylacetal can be synthesized by reacting glutathione with lactaldehyde and dimethylacetal under specific reaction conditions. The resulting compound has a unique structure that allows it to scavenge free radicals and protect cells from oxidative stress.
Applications De Recherche Scientifique
Glutathiolactaldehyde dimethylacetal has been extensively studied for its potential applications in various scientific fields. It has been shown to have a protective effect against oxidative stress-induced damage in cells and tissues. Moreover, it has been demonstrated to have a beneficial effect on the immune system, reducing inflammation and improving immune function.
Propriétés
Numéro CAS |
142565-25-1 |
|---|---|
Nom du produit |
Glutathiolactaldehyde dimethylacetal |
Formule moléculaire |
C15H27N3O9S |
Poids moléculaire |
425.5 g/mol |
Nom IUPAC |
(4S)-4-amino-5-[[(2R)-1-(carboxymethylamino)-3-[(2R)-2-hydroxy-3,3-dimethoxypropyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C15H27N3O9S/c1-26-15(27-2)10(19)7-28-6-9(14(25)17-5-12(22)23)18-13(24)8(16)3-4-11(20)21/h8-10,15,19H,3-7,16H2,1-2H3,(H,17,25)(H,18,24)(H,20,21)(H,22,23)/t8-,9-,10-/m0/s1 |
Clé InChI |
UVUSROHYPRFJQX-GUBZILKMSA-N |
SMILES isomérique |
COC([C@H](CSC[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)N)O)OC |
SMILES |
COC(C(CSCC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N)O)OC |
SMILES canonique |
COC(C(CSCC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N)O)OC |
Autres numéros CAS |
142565-25-1 |
Séquence |
EXG |
Synonymes |
GLADMA glutathiolactaldehyde dimethylacetal glutathiolactaldehyde dimethylacetal, (S)-isomer N-(N-gamma-glutamyl-S-(3,3-dimethoxy-2-hydroxypropyl)cysteinyl)glycine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-(7-chloroquinolin-4-yl)-N-[2-[(7-chloroquinolin-4-yl)amino]ethyl]ethane-1,2-diamine](/img/structure/B121425.png)


![(1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane](/img/structure/B121435.png)



![2-(Pentan-2-yl)-1H-benzo[d]imidazole](/img/structure/B121442.png)

![5-[(2S)-2-Aminopropyl]-2-methoxybenzenesulfonamide;hydrochloride](/img/structure/B121453.png)



